Iron selenide

Overview

Description

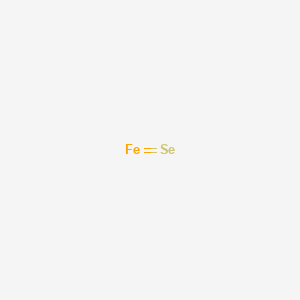

Iron (II) selenide refers to a number of inorganic compounds of ferrous iron and selenide . It is known as an ‘unconventional iron-based low-temperature superconductor’ . The phase diagram of the system Fe–Se reveals the existence of several non-stoichiometric phases between 49 at. % Se and 53 at. % Fe, and temperatures up to 450 °C .

Synthesis Analysis

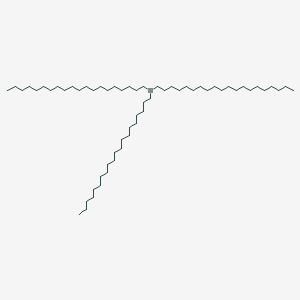

Iron selenide with a nanoflake surface architecture is synthesized with the aid of a simple, industry-scalable and ionic layer controlled chemical approach, namely the successive ionic layer adsorption and reaction (SILAR) method . Another method involves the use of ferrous chloride and selenium trioctylphosphine through a simple solution-based route in the co-solvent of oleylamine and oleic acid .

Molecular Structure Analysis

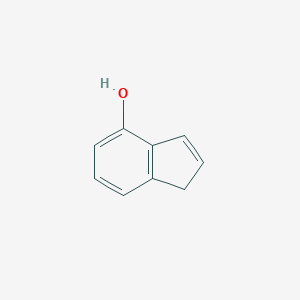

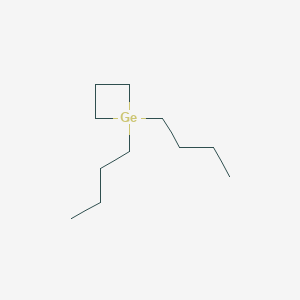

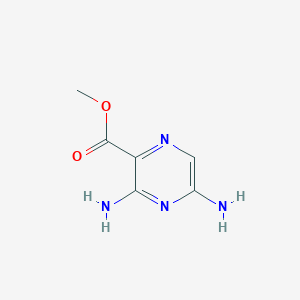

Transmission electron microscopy of iron selenide nanocrystals shows rod and plate-like morphologies for the ferroselite (FeSe2) nanocrystals produced from the thermolysis of complexes (3) and (4) in oleylamine at different growth temperatures .

Chemical Reactions Analysis

The main intermediate species and volatile by-products are identified by high-resolution electron microscopy and Nuclear Magnetic Resonance (NMR) spectroscopy during the synthesis of iron selenides . Fe reacts with Se to form β-FeSe as soon as they come into contact .

Physical And Chemical Properties Analysis

Iron selenide has a molar mass of 134.807 g/mol, appears as black crystals, and has a density of 4.72 g/cm^3 . It is also known to have a melting point of 965 °C .

Scientific Research Applications

High-Performance Supercapacitors

Iron Selenide has been widely studied for its potential in the electrical energy storage (EES) field as a supercapacitor electrode . It has many advantages, including a high capacitance of 280 F/g at 0.5 A/g, a high energy density of 39 Wh/kg, and a corresponding power density of 306 W/kg at 0.5 A/g . It also has extremely high cycling stability, with a capacitance retention of 92% after 30,000 cycles at 1 A/g .

Asymmetric Supercapacitors

FeSe-based titanium dioxide nanocomposites have been synthesized for advanced asymmetric supercapacitor (SC) energy storage applications . The constructed FeSe/TiO2/AC faradaic SCs significantly improved electrochemical parameters such as capacitance of 95 F g −1, specific energy (69.79 Wh kg −1), and specific power delivery of 11529 W kg −1 .

Superconductivity

Iron Selenide has been extensively studied for its superconductivity properties . Superconductors are materials that can transport electrons with no resistance, and FeSe is drawing increasing attention in this field .

Photocatalytic Activity

FeSe has been discussed for its photocatalytic activity . Photocatalysis is a process in which light energy is used to speed up a reaction, and FeSe could potentially be used in this field .

Electrochemical Sensing

Iron Selenide has been studied for its potential in electrochemical sensing . Electrochemical sensors are devices that measure and quantify a specific chemical in a solution, and FeSe could potentially improve the sensitivity and selectivity of these sensors .

Fuel Cell Activity

FeSe has been discussed for its potential in fuel cell activity . Fuel cells are devices that convert chemical potential energy into electrical energy, and FeSe could potentially improve the efficiency and performance of these cells .

Mechanism of Action

Target of Action

Iron selenide, also known as Iron(II) selenide, is a compound that has been extensively studied for its unique properties in various fields . The primary targets of iron selenide are the electron transport systems in various applications, such as superconductors, semiconductors, and energy storage systems .

Biochemical Pathways

Iron selenide interacts with biochemical pathways primarily through its selenide component . Selenium is an essential trace element for human beings and animals, playing a critical role in human and animal health via various selenoproteins . Algae can absorb inorganic selenium from water and reduce it to selenoamino acids via the sulfur reduction pathway, which is similar to the selenium metabolism pathway in plants .

Pharmacokinetics

It’s worth noting that the primary site of action of iron is the erythrocyte, and no drug-receptor interaction takes place . The process of erythropoiesis, i.e., formation of new erythrocytes, takes 3-4 weeks .

Result of Action

The result of iron selenide’s action is primarily observed in its electrical properties . For instance, in potassium-ion batteries (KIBs), iron selenide composite in ether-based electrolyte presents a homogeneous electrochemical reaction, resulting in a stable potassium-ion storage . It presents a reversible specific capacity of 356 mAh g−1 at 200 mA g−1 after 75 cycles .

Action Environment

The action of iron selenide is influenced by environmental factors. For example, in the case of KIBs, iron selenide composite matching ether-based electrolyte presents a few minor morphology changes, indicating an occurrence of homogeneous electrochemical reaction in ether-based electrolyte, which results in a stable performance for potassium-ion (K-ion) storage . This suggests that the choice of electrolyte can significantly influence the action, efficacy, and stability of iron selenide.

Safety and Hazards

Future Directions

Iron selenide is the only iron-based superconductor in which nematicity occurs in the absence of a long-range magnetic ordering of electron spins . This provides an extra knob to access the physics of the iron-based superconductors . The discovery of superconductivity from iron compounds has led to iron-based semiconductors, particularly iron selenides, attracting great interests from physicists and chemists .

properties

IUPAC Name |

selanylideneiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALCGGIJOOWJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Fe]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeSe | |

| Record name | iron(II) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(II)_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061653 | |

| Record name | Iron(II) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron selenide | |

CAS RN |

1310-32-3, 50926-12-0 | |

| Record name | Iron selenide (FeSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50926-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1310-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iron selenide (FeSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.